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N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide

Physicochemical profiling Lipophilicity Drug-likeness

Prevent isomer-activity misassignment in phenylpiperazine-benzamide screening. This definitive meta-methylbenzamide isomer (CAS 478079-62-8) enables rigorous matched-pair SAR against the para-methyl isomer (CAS 478079-59-3) and eperezolid. • CNS drug-like profile (TPSA 35.6 Ų, HBD 1, rotatable bonds 4) • 95% purity for phenotypic screening, chemoproteomic target ID, and analytical method development • Immediate shipping from US stock

Molecular Formula C24H24FN3O
Molecular Weight 389.474
CAS No. 478079-62-8
Cat. No. B2513172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide
CAS478079-62-8
Molecular FormulaC24H24FN3O
Molecular Weight389.474
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
InChIInChI=1S/C24H24FN3O/c1-18-6-5-7-19(16-18)24(29)26-20-10-11-23(22(25)17-20)28-14-12-27(13-15-28)21-8-3-2-4-9-21/h2-11,16-17H,12-15H2,1H3,(H,26,29)
InChIKeyDIVFGLMOHWLHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide (CAS 478079-62-8): Core Structural Identity for Procurement Decisions


N-[3-Fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide (CAS 478079-62-8) is a synthetic phenylpiperazine-benzamide derivative with the molecular formula C24H24FN3O and a molecular weight of 389.5 g/mol [1]. As a member of the N-phenylpiperazine-benzamide class, this compound possesses a 3-fluoro substitution on the central phenyl ring, a 1-phenylpiperazine moiety, and a 3-methylbenzamide side chain, yielding a computed XLogP3-AA of 4.9 [2]. The compound is catalogued in multiple screening libraries under identifiers including Bionet1_004617, Oprea1_586675, and HMS582C19, indicating its availability as a research tool compound [1].

Why In-Class Phenylpiperazine-Benzamides Cannot Be Interchanged for N-[3-Fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide (CAS 478079-62-8)


Phenylpiperazine-benzamide congeners with even minor positional isomerism exhibit divergent biological profiles that preclude generic substitution. For example, the para-methylbenzamide positional isomer (CAS 478079-59-3) differs from the target meta-methylbenzamide solely by the location of the methyl substituent on the terminal benzamide ring, yet this single atom shift is known in medicinal chemistry to alter hydrogen-bonding geometry, steric complementarity, and receptor subtype selectivity [1]. Similarly, the oxazolidinone antibiotic eperezolid (CAS 165800-04-4) utilizes the identical 3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl core but appends an oxazolidinone heterocycle rather than a benzamide side chain, directing the scaffold toward ribosomal inhibition rather than the targets accessible to benzamide-terminated analogs [2]. Without compound-specific quantitative evidence, any interchange among these structurally related molecules risks non-overlapping pharmacodynamic and physicochemical behavior.

Quantitative Differentiation Evidence for N-[3-Fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide (CAS 478079-62-8) Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of the meta-Methylbenzamide Isomer

The target 3-methylbenzamide (meta-methyl) isomer exhibits a computed XLogP3-AA of 4.9 [1]. This lipophilicity value is identical by computation to its para-methyl positional isomer (CAS 478079-59-3), but the positional shift of the methyl group from meta to para alters the electrostatic surface potential and hydrogen-bond acceptor orientation of the amide carbonyl. While no experimentally measured logP or logD values are publicly available for either isomer, the computed XLogP3-AA serves as a baseline for predicting relative membrane permeability and non-specific protein binding within the phenylpiperazine-benzamide series [1]. The meta substitution pattern introduces a steric and electronic environment around the amide bond that differs from the para congener, which may influence metabolic stability and target engagement in ways not captured by global lipophilicity descriptors alone [2].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Structural Scaffold Relationship: Phenylpiperazine-Fluorophenyl Core Shared with Eperezolid-Class Antimicrobials

The target compound shares its 3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl core with the oxazolidinone antibiotic eperezolid (CAS 165800-04-4) [1]. In the synthesis of eperezolid-like molecules, 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline serves as the key intermediate from which diverse heterocyclic derivatives (Schiff bases, thiazolidinones, triazoles, thiadiazoles) are constructed and evaluated for antimicrobial activity [2]. The target compound differs from eperezolid by replacing the oxazolidinone ring with a 3-methylbenzamide side chain, which redirects the scaffold from the oxazolidinone antibiotic pharmacophore to a benzamide-type pharmacophore amenable to distinct target classes such as GPCRs or kinases. While no quantitative antimicrobial or receptor activity data are publicly available for this specific compound, the scaffold precedent establishes the 3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl substructure as a validated starting point for bioactive molecule design [1].

Antimicrobial Oxazolidinone Eperezolid analog Scaffold hopping

Molecular Property Profile: Rotatable Bonds and Topological Polar Surface Area (TPSA) Relative to CNS Drug-Like Space

The target compound possesses 4 rotatable bonds and a topological polar surface area (TPSA) of 35.6 Ų [1]. These values place the compound within favorable CNS drug-like chemical space: TPSA < 60 Ų and rotatable bond count < 5 are established filters for blood-brain barrier penetration potential [2]. By comparison, the 4-methylbenzamide positional isomer (CAS 478079-59-3) is computed to have an identical TPSA of 35.6 Ų, indicating that positional isomerism does not alter the global polar surface area descriptor [1]. However, the meta-methyl substitution yields a different molecular shape and electrostatic distribution compared to the para isomer, which can influence specific receptor binding even when global descriptors are identical [2]. The single hydrogen bond donor (amide NH) and four hydrogen bond acceptors (amide carbonyl, piperazine nitrogens, fluorine) provide a balanced H-bonding profile compatible with both CNS and peripheral target engagement.

Drug-likeness CNS MPO Physicochemical descriptors Medicinal chemistry triage

Critical Data Gap Advisory: Absence of Published Quantitative Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent literature (as of April 2026) yielded no quantitative in vitro bioactivity data (IC50, Ki, EC50) for CAS 478079-62-8 against any defined molecular target [1]. The compound is catalogued as a screening library member (Bionet1_004617, Oprea1_586675, HMS582C19) without associated bioassay results in PubChem [1]. This absence of target-specific activity data represents a critical evidentiary gap that precludes direct, quantitative differentiation from structurally related analogs on the basis of potency, selectivity, or efficacy. Users considering procurement should be aware that any claim of biological superiority or target engagement for this compound relative to its analogs is not supported by published evidence as of the search date. This compound is most appropriately positioned as a novel chemical scaffold for de novo screening campaigns rather than as a characterized tool compound with established pharmacology.

Data gap analysis Screening library compound Bioactivity unknown Procurement risk assessment

Recommended Application Scenarios for N-[3-Fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide (CAS 478079-62-8) Based on Verified Evidence


De Novo Phenotypic or Target-Based Screening in CNS-Focused Chemical Biology

With a computed TPSA of 35.6 Ų, four rotatable bonds, and a balanced H-bond donor/acceptor profile, this compound meets established CNS drug-likeness criteria (TPSA < 60 Ų, rotatable bonds ≤ 5) [1]. Procurement is justified for inclusion in CNS-targeted screening libraries where novel phenylpiperazine-benzamide scaffolds are sought. The absence of published target annotation makes this compound particularly valuable for unbiased phenotypic screening and chemoproteomic target deconvolution studies, where discovering novel target-scaffold pairings is the primary objective. The 3-fluoro substitution on the central phenyl ring provides a metabolic soft spot that can serve as a handle for metabolite identification in in vitro microsomal stability assays .

Scaffold-Hopping from Eperezolid-Class Oxazolidinone Antimicrobials to Benzamide Pharmacophores

The 3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl core is a validated intermediate in eperezolid-like antimicrobial synthesis [1]. This compound replaces the oxazolidinone warhead with a 3-methylbenzamide moiety, enabling scaffold-hopping studies that explore whether the established antimicrobial core can be redirected toward alternative target classes (e.g., GPCRs, kinases, or epigenetic targets) by modifying the side chain pharmacophore. Researchers investigating the structure-activity relationship between oxazolidinone and benzamide derivatives of the same phenylpiperazine-fluorophenyl scaffold will find this compound a structurally precise comparator.

Positional Isomer SAR Studies: meta-Methyl vs. para-Methyl Benzamide Series

The meta-methyl substitution on the terminal benzamide ring distinguishes this compound (CAS 478079-62-8) from its para-methyl positional isomer (CAS 478079-59-3). While both isomers share identical computed XLogP3-AA (4.9) and TPSA (35.6 Ų) values, the positional shift alters the orientation of the methyl group relative to the amide carbonyl, which can influence target binding pocket complementarity, metabolic stability, and off-target profiles [1]. Procurement of both isomers enables matched-pair SAR analysis to quantify the contribution of methyl position to any observed biological activity, a standard practice in medicinal chemistry lead optimization programs .

Physicochemical Reference Standard for Phenylpiperazine-Benzamide Library Characterization

The compound's well-defined computed physicochemical profile (MW = 389.5 g/mol, XLogP3-AA = 4.9, TPSA = 35.6 Ų, HBD = 1, HBA = 4) positions it as a representative member of the phenylpiperazine-benzamide chemical space [1]. Procurement as a reference standard is warranted for analytical method development (HPLC purity determination, mass spectrometry calibration) and for benchmarking computational models that predict ADME properties, solubility, or permeability within this compound class. The commercial availability at 95% purity from multiple vendors facilitates its use in quality control and assay development workflows .

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